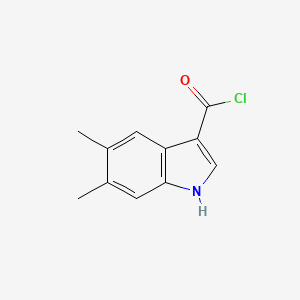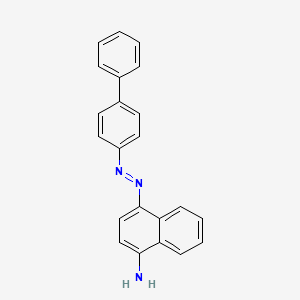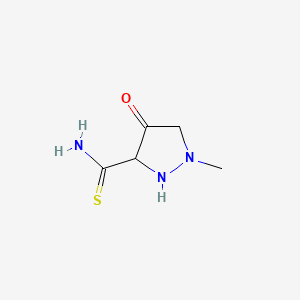
Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate, commonly known as TMCC, is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. TMCC is a colorless liquid that has a boiling point of 125-126°C and a molecular weight of 172.24 g/mol.
科学研究应用
TMCC has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of TMCC is in the field of organic synthesis, where it is used as a versatile building block for the synthesis of complex molecules. TMCC has also been used as a ligand in catalysis, where it has been shown to improve the efficiency and selectivity of various reactions. Additionally, TMCC has been studied for its potential applications in materials science, where it has been used as a precursor for the synthesis of various functional materials.
作用机制
The mechanism of action of TMCC is not well understood, but it is believed to involve the formation of a cyclopropene intermediate that undergoes various reactions to form the desired product. The copper catalyst used in the synthesis method is believed to play a crucial role in the mechanism of action by facilitating the formation of the cyclopropene intermediate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TMCC, and more research is needed in this area. However, studies have shown that TMCC is relatively non-toxic and has low acute toxicity. It is also believed to be relatively stable under normal laboratory conditions.
实验室实验的优点和局限性
One of the main advantages of TMCC is its versatility and ease of use in organic synthesis. It is also relatively inexpensive and readily available. However, one of the main limitations of TMCC is its instability under certain conditions, such as exposure to light and air. Additionally, the use of copper catalysts in the synthesis method can be problematic due to their toxicity and potential environmental impact.
未来方向
There are several future directions for the study of TMCC. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the mechanism of action of TMCC and the development of new applications in various scientific fields. Additionally, more research is needed on the biochemical and physiological effects of TMCC to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, TMCC is a versatile and promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TMCC have been discussed in this paper. Further research is needed to fully understand the potential of TMCC and its applications in various scientific fields.
合成方法
TMCC can be synthesized via several methods, including the reaction of ethyl acetoacetate with trimethylsilyl diazomethane, the reaction of ethyl diazoacetate with trimethylsilyl chloride, and the reaction of ethyl acetoacetate with methylmagnesium bromide. However, the most common synthesis method involves the reaction of ethyl acetoacetate with trimethylsilyldiazomethane in the presence of a copper catalyst.
属性
IUPAC Name |
ethyl 2,3,3-trimethylcyclopropene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5-11-8(10)7-6(2)9(7,3)4/h5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKXSCOCAPOET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,4-d]pyridazine, 6-acetyl-4,6-dihydro- (9CI)](/img/no-structure.png)


![6-Fluoro-3-methylbenzo[d]isoxazol-7-amine](/img/structure/B575518.png)

![2-(Hexahydropyrazolo[1,2-a]pyrazol-1-yl)ethanol](/img/structure/B575524.png)

![1-(Thietan-3-yl)-1H-benzo[d]imidazole](/img/structure/B575530.png)
